![molecular formula C12H22N4O2S2 B2733853 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 932918-82-6](/img/structure/B2733853.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H22N4O2S2 and its molecular weight is 318.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Drug Discovery
Compounds derived from 1,2,4-triazole heterocycles, including those bearing piperidine moieties similar to the specified chemical, have been synthesized and evaluated for their biological activities. For instance, a study by Iqbal et al. (2020) involved the synthesis of new compounds from a base structure related to the one , to evaluate their biological activities. These compounds underwent BSA binding studies and were tested for anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking studies identified active sites responsible for AChE inhibition, highlighting the potential of these compounds in drug discovery for conditions like Alzheimer's disease (Iqbal et al., 2020).
Antimicrobial Applications
Another area of interest is the antimicrobial activity of 1,2,4-triazole derivatives. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that all screened compounds showed good or moderate activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Anti-diabetic Drug Development
Ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. These derivatives showed potent inhibition of the α-glucosidase enzyme, demonstrating better efficacy than acarbose, a commercially available α-glucosidase inhibitor. This study suggests the utility of such compounds in developing new treatments for diabetes (Ur-Rehman et al., 2018).
Cancer Research
Research by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their potential as anticancer agents. The synthesized compounds demonstrated strong anticancer activity against certain cell lines, indicating their promise for further investigation in cancer treatment (Rehman et al., 2018).
Neurological Disorders
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines explored their selectivity for the 5-HT7 receptor versus a multireceptor profile. The research identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, demonstrating their potential application in treating central nervous system (CNS) disorders (Canale et al., 2016).
Propiedades
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h10H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRZFCEHYCWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
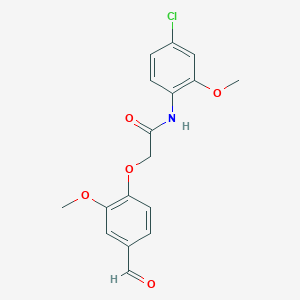
![2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2733776.png)
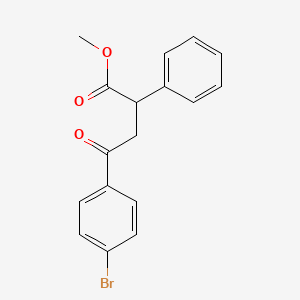
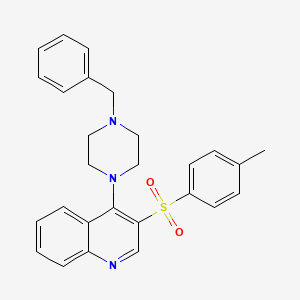
![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)

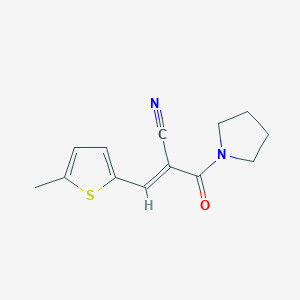
![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)
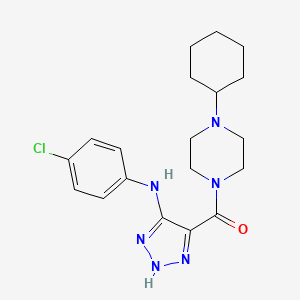

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
